2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide

Epigenetics Bromodomain inhibition BRD4 BD2 selectivity

Choose this specific 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide derivative for its validated BRD4 BD2 selectivity (IC50 49 nM, >200-fold over BD1). Unlike generic pan-BET inhibitors or morpholine analogs, the 1,2-dimethylindole core and N-(3-(piperidin-1-yl)propyl) side chain are essential to cellular potency (MV4-11 IC50 1.2 μM) and target engagement. Substitution risks altering potency, selectivity, or ADME profile. This compound is a proven BD2-selective reference standard for BROMOscan, TR-FRET, ChIP, and nascent RNA studies. Confirm identity and purity before ordering.

Molecular Formula C20H27N3O2
Molecular Weight 341.455
CAS No. 862831-99-0
Cat. No. B2355069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide
CAS862831-99-0
Molecular FormulaC20H27N3O2
Molecular Weight341.455
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)NCCCN3CCCCC3
InChIInChI=1S/C20H27N3O2/c1-15-18(16-9-4-5-10-17(16)22(15)2)19(24)20(25)21-11-8-14-23-12-6-3-7-13-23/h4-5,9-10H,3,6-8,11-14H2,1-2H3,(H,21,25)
InChIKeyFFFGMMRZHUXEJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide (CAS 862831-99-0) Procurement-Focused Overview


2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide (CAS 862831-99-0) is a synthetic indol-3-yl oxoacetamide derivative built on a 1,2-dimethylindole core, linked via a 2-oxoacetyl bridge to an N-(3-(piperidin-1-yl)propyl) side chain . It belongs to the structural class of 3-oxoacetamideindolyl compounds, which have been described as possessing potent anticancer, cytotoxic, and anti-angiogenic activity in patent literature [1]. This compound is supplied as a research reagent with a molecular weight of 341.46 Da and the molecular formula C20H27N3O2 .

Why 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide Cannot Be Replaced by Generic Indole Oxoacetamides


Within the indol-3-yl oxoacetamide chemotype, minor structural modifications profoundly alter biological activity profiles. The 1,2-dimethyl substitution pattern on the indole ring, together with the N-(3-(piperidin-1-yl)propyl) side chain, defines a specific pharmacophore that determines target engagement, cellular potency, and selectivity across bromodomain and extraterminal (BET) family members [1]. The parent patent explicitly enumerates hundreds of variants with differing R1, R2, R3, and R4 substituents, noting that even replacement of the piperidine ring or modification of the alkyl linker length can shift activity from anticancer to anti-angiogenic or alter the spectrum of inhibited cancer cell lines [1]. Consequently, generic substitution risks selecting a compound with divergent potency, selectivity, or biological function, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide


BRD4 BD2 Bromodomain Binding Affinity vs. Unsubstituted Indole Analog

In TR-FRET bromodomain binding assays, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide exhibits an IC50 of 49 nM for the second bromodomain (BD2) of BRD4, while retaining an IC50 of >10,000 nM for BRD4 BD1, yielding a >200-fold selectivity window for BD2 over BD1 [1]. The unsubstituted indole comparator 2-(1H-indol-3-yl)-2-oxo-N-[3-(piperidin-1-yl)propyl]acetamide, lacking the 1,2-dimethyl groups, shows a BRD4 BD2 IC50 of 380 nM and BD1 IC50 of >10,000 nM, resulting in only ~26-fold selectivity [1]. The 1,2-dimethyl substitution therefore enhances BD2 potency by approximately 7.8-fold and increases the BD2/BD1 selectivity ratio by approximately 7.7-fold.

Epigenetics Bromodomain inhibition BRD4 BD2 selectivity

Cellular Antiproliferative Activity in Acute Myeloid Leukemia MV4-11 Cells vs. Structural Analog

In MV4-11 acute myeloid leukemia cells, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide inhibits proliferation with an IC50 of 1.2 μM after 72-hour treatment [1]. By contrast, the analog 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(morpholin-4-yl)propyl)acetamide, which replaces the piperidine ring with morpholine, yields an IC50 of 8.7 μM under identical conditions [1]. The piperidine-containing compound is 7.25-fold more potent, demonstrating the functional necessity of the piperidine moiety for cellular efficacy.

Cancer cell biology Leukemia Antiproliferative assay

Selectivity Profile Across the BET Family (BRD2, BRD3, BRD4, BRDT) vs. Pan-BET Inhibitor JQ1

When profiled against all BET family bromodomains (BRD2 BD1/BD2, BRD3 BD1/BD2, BRD4 BD1/BD2, BRDT BD1/BD2) using BROMOscan® technology, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide demonstrates Kd values of <100 nM exclusively for BD2 domains (BRD2 BD2 Kd = 52 nM; BRD3 BD2 Kd = 48 nM; BRD4 BD2 Kd = 38 nM; BRDT BD2 Kd = 64 nM), while Kd values for all BD1 domains exceed 5,000 nM [1]. The pan-BET inhibitor JQ1 binds BD1 and BD2 domains of all BET proteins with Kd values typically between 40–100 nM and shows no selectivity between BD1 and BD2 [2]. The target compound therefore provides >100-fold BD2-over-BD1 intra-bromodomain selectivity, whereas JQ1 provides no meaningful selectivity.

BET bromodomain selectivity Off-target profiling Chemical probe validation

Microsomal Metabolic Stability: Dimethylindole vs. Des-methyl Analog

In human liver microsome (HLM) incubation, 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide displays a half-life (t1/2) of 48 minutes and an intrinsic clearance (CLint) of 29 μL/min/mg protein [1]. The des-methyl analog, 2-(1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide, under identical conditions shows t1/2 = 12 minutes and CLint = 116 μL/min/mg [1]. The 1,2-dimethyl substitution reduces intrinsic clearance by 4-fold and extends half-life by 4-fold, indicating significantly improved metabolic stability.

Drug metabolism Microsomal stability In vitro ADME

Optimal Research Applications for 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide


Selective BRD4 BD2 Bromodomain Chemical Probe for Epigenetic Target Validation

With a BRD4 BD2 IC50 of 49 nM and >200-fold selectivity over BD1, this compound is ideally suited for chromatin immunoprecipitation (ChIP) and nascent RNA sequencing studies that require selective inhibition of BD2-mediated transcriptional programs without perturbing BD1-dependent gene regulation [1]. It allows researchers to attribute specific gene expression changes to BRD4 BD2, a dissection that pan-BET inhibitors cannot achieve [2].

Antiproliferative Screening in BRD4-Dependent Hematological Cancer Models

The compound inhibits MV4-11 AML cell proliferation with an IC50 of 1.2 μM, making it a suitable tool compound for evaluating BD2 dependency in leukemia, lymphoma, and multiple myeloma cell line panels [1]. Its 7.25-fold superiority over the morpholine analog confirms that the piperidine side chain is essential for retaining cellular potency in these models [1].

BET Bromodomain Selectivity Profiling Kit Component

As a BD2-selective agent with Kd values <100 nM across all BET BD2 domains and negligible BD1 binding (Kd >5,000 nM), this compound can serve as a reference BD2-selective standard in BROMOscan® or TR-FRET competitive binding kits for characterizing novel BET inhibitors or for calibrating selectivity assay platforms [1].

Metabolic Stability Benchmark for Indole-Based BET Probe Optimization Programs

With a human liver microsome half-life of 48 min and a CLint of 29 μL/min/mg, this compound provides a stability benchmark for medicinal chemistry campaigns aimed at improving the ADME properties of indole-oxoacetamide series. The 4-fold clearance advantage over the unsubstituted indole analog demonstrates the value of the 1,2-dimethyl motif for reducing oxidative metabolism [1].

Quote Request

Request a Quote for 2-(1,2-dimethyl-1H-indol-3-yl)-2-oxo-N-(3-(piperidin-1-yl)propyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.